

# Hydrolysis of Sodium Cyanurate Under Different pH Conditions: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sodium cyanurate

Cat. No.: B1629890

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## Introduction

**Sodium cyanurate**, the salt of cyanuric acid, is a chemical compound with a stable s-triazine ring structure. Its stability and that of its parent compound, cyanuric acid, are of significant interest in various fields, including swimming pool chemistry, industrial processes, and as a metabolic byproduct of certain herbicides. The hydrolysis of the cyanurate ring is a critical process that governs its environmental fate and potential for degradation. This technical guide provides a comprehensive overview of the hydrolysis of **sodium cyanurate** under different pH conditions, detailing the reaction mechanisms, kinetics, and experimental protocols for its study. While the enzymatic hydrolysis of cyanuric acid is well-documented, this guide will focus on the abiotic chemical hydrolysis.

## Core Concepts

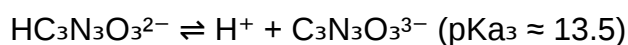
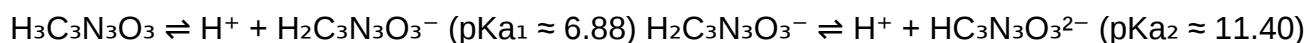
The hydrolysis of **sodium cyanurate** is intrinsically linked to the acid-base chemistry of cyanuric acid. Cyanuric acid ( $\text{H}_3\text{C}_3\text{N}_3\text{O}_3$ ) is a weak triprotic acid, and its speciation in aqueous solution is highly dependent on the pH. The sodium salt, **sodium cyanurate**, will exist in equilibrium with the various protonated forms of cyanuric acid depending on the pH of the solution.

The hydrolysis of the s-triazine ring is generally a slow process but can be catalyzed by acidic or alkaline conditions. The overall degradation reaction involves the hydrolytic cleavage of the

ring to form linear intermediates, which are further hydrolyzed to ammonia and carbon dioxide.

## Dissociation of Cyanuric Acid

The speciation of cyanurate in solution is governed by the following equilibria:



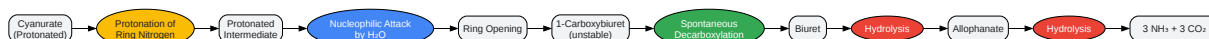
In an aqueous solution of **sodium cyanurate**, the initial species present will depend on the stoichiometry of the salt (mono-, di-, or trisodium cyanurate). However, the final equilibrium distribution of the cyanurate species will be determined by the pH of the solution.

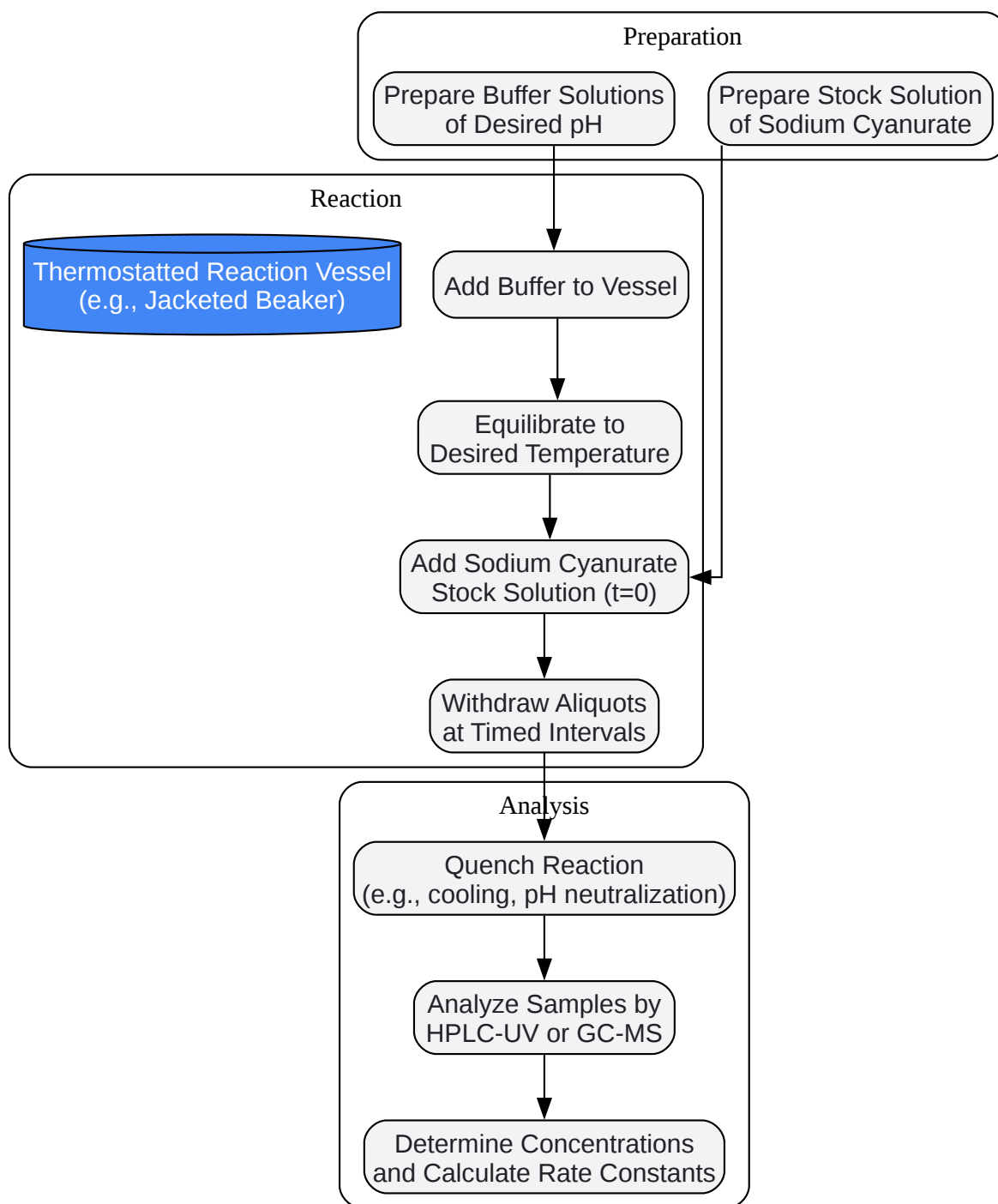
## Hydrolysis Mechanisms

The hydrolysis of the cyanurate ring involves the nucleophilic attack of water or hydroxide ions on the carbonyl carbons of the triazine ring. The mechanism is proposed to differ under acidic and basic conditions, analogous to the hydrolysis of other s-triazine compounds.

### Acid-Catalyzed Hydrolysis

Under acidic conditions, it is proposed that the hydrolysis proceeds via a mechanism involving the protonation of a ring nitrogen atom. This protonation increases the electrophilicity of the adjacent carbonyl carbons, making them more susceptible to nucleophilic attack by water. The proposed pathway involves a series of ring-opening and subsequent hydrolysis steps, ultimately leading to the formation of biuret, and then further to ammonia and carbon dioxide.





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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)